molecular formula C20H21NO B1468202 3,3-Dibenzyl-1-vinyl-2-pyrrolidinone CAS No. 1353499-92-9

3,3-Dibenzyl-1-vinyl-2-pyrrolidinone

Cat. No.: B1468202
CAS No.: 1353499-92-9
M. Wt: 291.4 g/mol
InChI Key: AXTFAINMURDKET-UHFFFAOYSA-N
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Description

3,3-Dibenzyl-1-vinyl-2-pyrrolidinone: is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of two benzyl groups attached to the third carbon of the pyrrolidinone ring and a vinyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibenzyl-1-vinyl-2-pyrrolidinone typically involves the reaction of 1-vinyl-2-pyrrolidinone with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dibenzyl-1-vinyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide are used under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Substituted pyrrolidinones.

Scientific Research Applications

3,3-Dibenzyl-1-vinyl-2-pyrrolidinone is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3,3-Dibenzyl-1-vinyl-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. The vinyl group allows for covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition. The benzyl groups enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

    1-Vinyl-2-pyrrolidinone: Lacks the benzyl groups, making it less hydrophobic.

    3-Benzyl-1-vinyl-2-pyrrolidinone: Contains only one benzyl group, resulting in different reactivity and binding properties.

Uniqueness: 3,3-Dibenzyl-1-vinyl-2-pyrrolidinone is unique due to the presence of two benzyl groups, which enhance its hydrophobicity and binding affinity. This makes it a valuable compound for applications requiring strong interactions with hydrophobic targets.

Properties

IUPAC Name

3,3-dibenzyl-1-ethenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-2-21-14-13-20(19(21)22,15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h2-12H,1,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTFAINMURDKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1CCC(C1=O)(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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